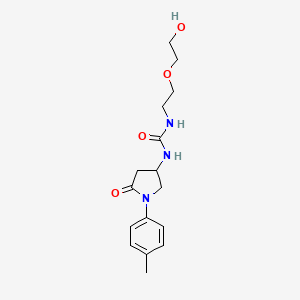
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as HEPPU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic application. HEPPU is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various applications.
Aplicaciones Científicas De Investigación
Biochemical Applications
Glycolic Acid Oxidase Inhibition
Research into glycolic acid oxidase inhibitors has led to the development of novel compounds, including derivatives similar to the specified chemical, showing promise in reducing urinary oxalate levels, potentially beneficial for conditions like hyperoxaluria (Rooney et al., 1983).
Antimicrobial Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2003).
Material Science and Polymer Chemistry
Electrochromic Devices
The synthesis of new monomers for electropolymerization, leading to materials with electrochromic properties, has been explored. These developments indicate potential applications in constructing electrochromic devices (ECDs) for smart window technologies and display applications (Carbas et al., 2014).
Polymer Functionalization
The research into poly(2-oxazoline)s and their modification through click chemistry demonstrates the versatility of these materials in biomedical applications. This highlights the potential of using chemically similar compounds for creating functional polymers with specific properties for drug delivery systems or tissue engineering scaffolds (Lava et al., 2015).
Organic Synthesis and Medicinal Chemistry
Acetylcholinesterase Inhibitors
The design and synthesis of compounds featuring similar structural motifs have been investigated for their potential as acetylcholinesterase inhibitors. These studies aim at developing therapeutic agents for treating neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Antihypoxic Activity
Derivatives of the chemical of interest have been synthesized and evaluated for their antihypoxic activity. This research points towards potential therapeutic applications in conditions where tissue oxygenation is compromised (Gein et al., 2015).
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)21)18-16(22)17-6-8-23-9-7-20/h2-5,13,20H,6-11H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKIQJDFXJBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)
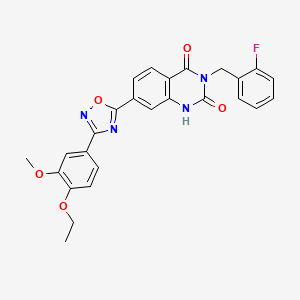

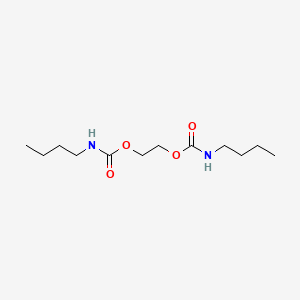
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)
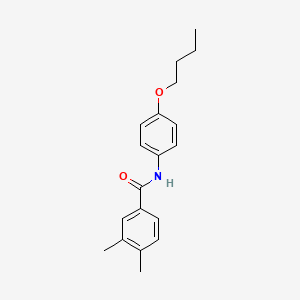



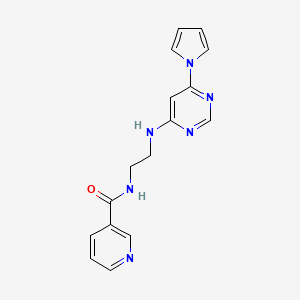
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)
